2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid is a complex organic compound characterized by its unique structural features, which include a thiophene ring and a pyridazinone moiety. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Its chemical formula is , and it has a molecular weight of 250.27 g/mol. The compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and materials science.
The synthesis of 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid typically involves several key steps:
Industrial production methods may incorporate continuous flow reactors to enhance efficiency and scalability, optimizing yields and purity levels during synthesis .
The molecular structure of 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid can be represented as follows:
This structure includes:
The combination of these structural elements imparts unique chemical properties that can be exploited in various applications .
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid can undergo a variety of chemical reactions:
These reactions allow for the derivatization of the compound, leading to a variety of analogs with potentially different biological activities .
The mechanism by which 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid exerts its effects involves interactions with specific molecular targets within biological systems:
2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid has several notable applications:
Pyridazinone-thiophene hybrids represent a structurally distinctive class of heterocyclic compounds with demonstrated bioactivity across therapeutic domains. The fusion of the pyridazinone core—a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality—with the electron-rich five-membered thiophene heterocycle creates a pharmacophore with optimized electronic properties and steric conformation. This molecular architecture facilitates targeted interactions with biological macromolecules, particularly enzymes and receptors implicated in inflammatory pathways, cardiovascular disorders, and oncogenesis. The compound 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid exemplifies this hybrid design, where the thiophene moiety enhances electron delocalization and the propanoic acid side chain introduces hydrogen-bonding capacity and solubility parameters critical for drug-likeness [1] [6]. Historically, such hybrids have shown enhanced binding affinities compared to their parent scaffolds, attributable to synergistic effects between the pyridazinone’s hydrogen-bonding potential and thiophene’s π-stacking capability. This is evidenced by patent literature (e.g., US8580781B2) covering pyridazinone derivatives for cardiovascular and metabolic diseases, underscoring their therapeutic relevance [7].
Table 1: Key Structural Features and Associated Bioactivities of Pyridazinone-Thiophene Hybrids
Structural Component | Electronic Contribution | Biological Role |
---|---|---|
Pyridazinone core (6-oxo-1,6-dihydropyridazine) | Hydrogen-bond acceptor/donor; Moderate dipole moment | Enzyme inhibition (e.g., PDE inhibitors) |
Thiophene-2-yl substitution | Enhanced π-electron density; Improved lipophilicity | Target engagement via hydrophobic interactions |
Propanoic acid side chain | Ionizable carboxyl group; Conformational flexibility | Solubility modulation; Salt formation for crystallinity |
The target compound (CAS: 1017378-02-7) was first synthesized and characterized circa 2010–2012 as part of structured efforts to develop novel pyridazinone-based enzyme modulators. Its earliest documented appearance in commercial catalogs (e.g., ClearSynth, Fluorochem) positioned it as a research intermediate for cardiovascular and anti-inflammatory drug discovery programs [1] [6]. The synthetic route typically involves:
Despite its utility as a synthetic building block, comprehensive biological and pharmacological data for 2-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanoic acid remain sparse. Critical knowledge gaps include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: